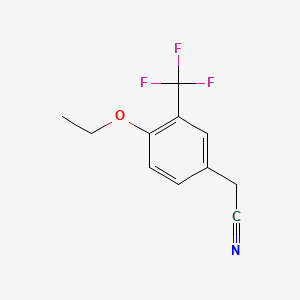

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-ethoxy-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-2-16-10-4-3-8(5-6-15)7-9(10)11(12,13)14/h3-4,7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJJFPFYFKGPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Phenylacetonitrile Derivatives: A Focus on Trifluoromethyl-Substituted Analogues

A Note to the Reader: This guide was initially intended to focus on the physical properties of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile. However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for this compound. In the spirit of providing valuable and relevant information to researchers, scientists, and drug development professionals, this guide has been re-envisioned. It now presents a detailed examination of closely related and commercially available structural analogues, primarily 4-(Trifluoromethyl)phenylacetonitrile and 3-(Trifluoromethyl)phenylacetonitrile . The data and methodologies presented herein are intended to serve as a robust reference point and a predictive tool for those investigating the properties of novel phenylacetonitrile derivatives.

Introduction: The Significance of Fluorinated Phenylacetonitriles in Modern Chemistry

The phenylacetonitrile scaffold is a cornerstone in organic synthesis, serving as a versatile precursor for a multitude of pharmaceuticals, agrochemicals, and materials. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, has become a paramount strategy in medicinal chemistry. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make trifluoromethylated phenylacetonitriles highly valuable intermediates in drug discovery and development. This guide provides a detailed overview of the core physical properties, analytical characterization, and safe handling of key trifluoromethyl-substituted phenylacetonitrile analogues.

Core Physicochemical Properties: A Comparative Analysis

The physical properties of a compound are fundamental to its application, influencing everything from reaction kinetics to bioavailability. Below is a comparative summary of the key physical properties for prominent trifluoromethyl-substituted phenylacetonitriles.

| Property | 4-(Trifluoromethyl)phenylacetonitrile | 3-(Trifluoromethyl)phenylacetonitrile | Phenylacetonitrile (Unsubstituted) |

| CAS Number | 2338-75-2[1] | 2338-76-3 | 140-29-4[2] |

| Molecular Formula | C₉H₆F₃N[1] | C₉H₆F₃N | C₈H₇N[2] |

| Molecular Weight | 185.15 g/mol [3] | 185.15 g/mol | 117.15 g/mol [2] |

| Appearance | White to off-white crystalline solid | Light yellow liquid[4] | Colorless oily liquid[2] |

| Melting Point | 47-49 °C[5] | Not Applicable (liquid at room temp.) | -23.8 °C[2] |

| Boiling Point | 131-132 °C at 20 mmHg[5] | 92-93 °C at 4 mmHg | 233.5 °C at 760 mmHg[2] |

| Solubility | Insoluble in water; soluble in methanol. | No data available | Slightly soluble in water.[2] |

| Density | No data available | 1.187 g/mL at 25 °C | 1.0214 g/mL at 15 °C[2] |

Expert Insights: The substitution pattern of the trifluoromethyl group profoundly impacts the physical state of these compounds at room temperature. The para-substitution in 4-(Trifluoromethyl)phenylacetonitrile allows for more efficient crystal packing, resulting in a solid with a defined melting point. In contrast, the meta-substituted isomer, 3-(Trifluoromethyl)phenylacetonitrile, remains a liquid. This highlights the critical role of molecular symmetry in determining solid-state properties.

Synthesis and Purification: A Generalized Workflow

While a specific protocol for this compound is unavailable, the synthesis of trifluoromethylated phenylacetonitriles generally follows established organic chemistry principles. A common approach involves the cyanation of a corresponding benzyl halide.

Conceptual Synthesis Workflow

Sources

- 1. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]

- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical overview of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic nitrile with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a detailed profile by analyzing its structural components and drawing parallels with well-characterized analogous compounds. We will delve into its chemical identity, predicted physicochemical properties, a plausible synthetic route, and its prospective applications, particularly in the realm of drug discovery. The strategic incorporation of an ethoxy group and a trifluoromethyl moiety onto the phenylacetonitrile scaffold suggests a molecule designed for enhanced metabolic stability, membrane permeability, and target-specific interactions. This document aims to serve as a foundational resource for researchers interested in exploring the unique attributes of this compound.

Introduction: The Strategic Role of Fluorinated Phenylacetonitriles in Modern Chemistry

Phenylacetonitrile and its derivatives are pivotal building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of fluorine-containing substituents, such as the trifluoromethyl group, has become a cornerstone of modern drug design. The trifluoromethyl group is known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This is often attributed to the high electronegativity of fluorine and the stability of the carbon-fluorine bond.

The compound of interest, this compound, presents a unique combination of functional groups. The ethoxy group, a lipophilic and metabolically labile moiety, can influence the pharmacokinetic profile of a drug candidate, potentially improving its absorption and distribution.[2] The nitrile group is a versatile functional handle that can be transformed into various other functionalities, making it a valuable intermediate in multi-step syntheses. This guide will explore the synergistic effects of these functional groups and project the scientific value of this specific molecule.

Chemical Identity and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted with an ethoxy group at the 4th position, a trifluoromethyl group at the 3rd position, and an acetonitrile group.

Chemical Structure:

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a classic and high-yielding reaction. Performing this step at low temperatures (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: This reaction is a well-established method for the conversion of diazonium salts to various functional groups, including nitriles. The use of a copper(I) cyanide catalyst is standard and generally provides good yields.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive candidate for applications in drug discovery and development.

-

Metabolic Stability: The trifluoromethyl group is a bioisostere for a methyl group but is significantly more resistant to oxidative metabolism by cytochrome P450 enzymes. [1]This can lead to an increased half-life and improved bioavailability of a drug candidate.

-

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms in the trifluoromethyl group can lead to favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of a drug.

-

Improved Membrane Permeability: The lipophilic nature of both the trifluoromethyl and ethoxy groups can enhance the molecule's ability to cross cell membranes, which is a critical factor for oral bioavailability and reaching intracellular targets.

-

Scaffold for Diverse Libraries: The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and tetrazoles, allowing for the generation of a diverse library of compounds for high-throughput screening.

This compound could serve as a key intermediate in the synthesis of novel inhibitors for various enzyme classes or as a scaffold for developing new central nervous system (CNS) active agents, where blood-brain barrier penetration is essential. For instance, many FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern pharmaceuticals. [3]

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.

Materials:

-

4-Ethoxy-3-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Step-by-Step Methodology:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Ethoxy-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated HCl and water at 0 °C. b. Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature between 0 and 5 °C. c. Stir the resulting solution for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water. b. Cool this solution to 0 °C and slowly add the previously prepared diazonium salt solution dropwise with vigorous stirring. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL). b. Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Safety and Handling

General Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4]* Avoid inhalation of dust or vapors and contact with skin and eyes. [5]* In case of contact, immediately flush the affected area with copious amounts of water. [5] Specific Hazards:

-

Nitriles: Phenylacetonitrile and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon contact with strong acids.

-

Organofluorine Compounds: While generally stable, some organofluorine compounds can be hazardous.

-

Cyanide Salts: The synthesis involves highly toxic cyanide salts (CuCN and KCN). Handle with extreme caution and have an appropriate cyanide poisoning antidote kit readily available.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. [6]* Keep the container tightly closed when not in use. [6]

Conclusion

This compound stands as a promising, albeit under-explored, chemical entity with significant potential for application in drug discovery and materials science. Its unique combination of an electron-withdrawing trifluoromethyl group, a lipophilic ethoxy group, and a versatile nitrile handle provides a rich platform for chemical modification and optimization of physicochemical and biological properties. The synthetic route proposed herein is based on established and reliable chemical transformations, offering a practical approach for its preparation. This technical guide serves as a foundational document to encourage and facilitate further research into the synthesis, characterization, and application of this intriguing molecule.

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(10), 3303. Retrieved from [Link]

-

D'Erasmo, M. P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 896. Retrieved from [Link]

-

The Pherobase. (n.d.). phenyl acetonitrile. Retrieved from [Link]

-

Wender, F., et al. (2021). Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood. Journal of Controlled Release, 330, 849-861. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of Trifluoromethyl-Substituted Phenylacetonitriles

A Note on the Subject Compound: This guide addresses the solubility of trifluoromethyl-substituted phenylacetonitriles. Initial searches for "4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile" did not yield specific solubility data. However, substantial information is available for the closely related structural analogs, 3-(Trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethyl)phenylacetonitrile . This document will focus on these compounds, providing a comprehensive framework for understanding their solubility, which can be extrapolated and applied to the ethoxy-substituted derivative.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For drug development professionals, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, thereby compromising therapeutic efficacy.[2][3] Understanding the solubility profile of a compound is therefore a critical early-stage activity in any research endeavor. This guide provides a detailed examination of the physicochemical properties and solubility characteristics of 3- and 4-(Trifluoromethyl)phenylacetonitrile, offering both established data and a robust experimental framework for determining solubility.

Physicochemical Properties of (Trifluoromethyl)phenylacetonitrile Isomers

A thorough understanding of a compound's basic physicochemical properties is the foundation for any solubility investigation. The trifluoromethyl group (-CF3) significantly influences properties such as lipophilicity and crystal lattice energy, which in turn dictate solubility.

| Property | 3-(Trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethyl)phenylacetonitrile |

| Molecular Formula | C₉H₆F₃N[4] | C₉H₆F₃N[5][6] |

| Molecular Weight | 185.15 g/mol [4][5] | 185.15 g/mol [5][6] |

| CAS Number | 2338-76-3[4] | 2338-75-2[5][6] |

| Physical Form | Liquid[4] | Solid (White to Almost white powder/crystal) |

| Melting Point | Not Applicable | 45.0 to 49.0 °C[7] |

| Boiling Point | 92-93 °C @ 4 mmHg[4] | 131-132 °C @ 20 mmHg |

| Density | 1.187 g/mL at 25 °C[4] | Not specified |

Principles of Solubility: A Thermodynamic Perspective

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[1] The relationship is expressed as:

ΔG = ΔH – TΔS [1]

Where:

-

ΔG is the Gibbs free energy change. A negative ΔG indicates a spontaneous dissolution process.

-

ΔH is the enthalpy of dissolution, representing the heat absorbed or released.

-

T is the absolute temperature in Kelvin.

-

ΔS is the entropy of dissolution, representing the change in disorder.

Solubility is an equilibrium state.[8] When a solution is saturated, the rate of dissolution of the solid is equal to the rate of precipitation, creating a dynamic equilibrium.[8] It is crucial to distinguish between:

-

Thermodynamic (or Equilibrium) Solubility: The maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the system is at equilibrium. This is the true, stable solubility value.[9]

-

Kinetic Solubility: The concentration of a solute at the point when precipitation first occurs upon dissolving a solid in a solvent under a specific set of conditions (e.g., during a rapid solvent addition process). This value can be higher than the thermodynamic solubility as it may represent a supersaturated, metastable state.[9]

For drug development and regulatory purposes, determining the thermodynamic solubility is the standard.

Reported Solubility Data for 4-(Trifluoromethyl)phenylacetonitrile

| Compound | Solvent | Solubility | Source |

| 4-(Trifluoromethyl)phenylacetonitrile | Water | Insoluble | |

| 4-(Trifluoromethyl)phenylacetonitrile | Methanol | Soluble | |

| Phenylacetonitrile (related compound) | Water | Limited solubility | [10] |

| Phenylacetonitrile (related compound) | Ethanol, Ether | Soluble | [10] |

The "insoluble" designation in water suggests that for pharmaceutical applications, particularly for oral dosage forms, solubility enhancement strategies may be necessary.

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility.[2] It is a robust and reliable technique that ensures the system reaches thermodynamic equilibrium. The following protocol outlines a comprehensive approach.

Causality in Experimental Design

The choice of this multi-day, multi-step protocol is deliberate. Short-duration experiments often measure kinetic solubility, not the true equilibrium state required for accurate physicochemical characterization. The extended equilibration time, temperature control, and validated analytical finish are essential for a self-validating and trustworthy result.

Step-by-Step Methodology

-

Preparation of Solvents: Prepare a panel of relevant aqueous and organic solvents. For drug development, this should include:

-

Purified Water (e.g., HPLC Grade).

-

Aqueous buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions.[11]

-

Common organic solvents such as Methanol, Ethanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO).

-

-

Addition of Excess Solute: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of each solvent (e.g., 1-2 mL) in separate glass vials. The key is to ensure that a solid phase remains even after equilibrium is reached, which is the definition of a saturated solution.

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[11]

-

Agitate the samples for a minimum of 24 to 48 hours.[2][12] This extended time is critical to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.[12]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid using one of the following methods:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., a 0.22 µm PVDF or PTFE syringe filter) to remove any remaining solid particulates.[13] Adsorption of the compound to the filter should be evaluated and accounted for.

-

-

Sample Dilution and Analysis:

-

Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method (detailed in Section 6.0).

-

Diagram of the Shake-Flask Solubility Workflow

Caption: Thermodynamic Solubility Determination Workflow.

HPLC Method for Accurate Quantification

HPLC is the preferred analytical technique for solubility determination due to its specificity, sensitivity, and ability to separate the parent compound from any potential degradants.[12][14]

Protocol for HPLC Analysis

-

Instrument Setup:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.

-

Detector: A UV-Visible or Photodiode Array (PDA) detector is common.[14] The analytical wavelength should be set to the λ_max of the compound for maximum sensitivity.

-

Column: A C18 reverse-phase column is a versatile starting point for non-polar to moderately polar compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be delivered isocratically (constant composition) or as a gradient (changing composition).

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., ranging from 0.1 µg/mL to 100 µg/mL).[15]

-

-

Calibration Curve Generation:

-

Inject the calibration standards into the HPLC system and record the peak area for each concentration.

-

Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a reliable calibration curve.

-

-

Sample Analysis and Calculation:

-

Inject the diluted supernatant samples from the solubility experiment.

-

Record the peak area for each sample.

-

Calculate the concentration in the diluted sample using the calibration curve equation.

-

Multiply the result by the dilution factor to determine the final solubility concentration in the original solvent (e.g., in mg/mL or µg/mL).

-

Diagram of Quantification Logic

Caption: HPLC Quantification via External Standard Calibration.

Conclusion and Future Outlook

While specific solubility data for this compound remains to be published, a comprehensive profile of the related isomers, 3- and 4-(Trifluoromethyl)phenylacetonitrile, has been established. These compounds exhibit properties typical of moderately sized, fluorinated organic molecules, with limited aqueous solubility. The provided experimental protocols for thermodynamic solubility determination via the shake-flask method and subsequent HPLC analysis offer a robust, field-proven pathway for researchers to generate the necessary data for the target compound. Adherence to these rigorous methodologies is essential for producing the high-quality, reliable data required to support drug discovery, chemical process development, and regulatory submissions.

References

-

4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link]

-

Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

-

Thermodynamics of Solubility. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2024). PharmaGuru. Retrieved from [Link]

-

Solubility. (n.d.). Wikipedia. Retrieved from [Link]

-

4-(Trifluoromethyl)phenylacetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2017). ResearchGate. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]

-

DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Principles of Solubility. (2015). ResearchGate. Retrieved from [Link]

-

Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Drug Development & Delivery. Retrieved from [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum. Retrieved from [Link]

-

Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. Retrieved from [Link]

-

Solubility Lab. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Annex 4: Guidance on equilibrium solubility studies. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Steps involved in HPLC Method Development. (2019). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

-

HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH. Retrieved from [Link]

-

Procedure for solubility testing of NM suspension. (2016). Retrieved from [Link]

-

Solubility - Concept. (2020). JoVE. Retrieved from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved from [Link]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 4. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]

- 5. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]

- 7. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]

- 8. Video: Solubility - Concept [jove.com]

- 9. sciforum.net [sciforum.net]

- 10. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]

- 11. fda.gov [fda.gov]

- 12. who.int [who.int]

- 13. materialneutral.info [materialneutral.info]

- 14. asianjpr.com [asianjpr.com]

- 15. pharmaguru.co [pharmaguru.co]

4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile melting point

An In-depth Technical Guide to the Physicochemical Characterization of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile

This guide provides a comprehensive technical overview of this compound, with a primary focus on its melting point. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical laboratory protocols to facilitate a thorough understanding and accurate characterization of this compound.

Introduction

The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, and the ethoxy group, an electron-donating group, on the phenyl ring suggests that this compound may possess unique electronic and steric properties relevant to medicinal chemistry and materials science. Accurate determination of its melting point is a critical first step in its characterization, providing an essential indicator of purity and informing on the nature of its crystal lattice.

Physicochemical Properties: A Predictive Analysis

A summary of the known physicochemical properties of structurally related isomers is presented below to provide a basis for predicting the properties of the target compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 4-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | Solid | 47-49 | 131-132 / 20 mmHg |

| 3-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | Liquid | Not Applicable | 92-93 / 4 mmHg[1] |

| This compound (Predicted) | C₁₁H₁₀F₃NO | 229.20 | Solid | > 49 | > 132 / 20 mmHg |

Rationale for Prediction: The introduction of an ethoxy group at the 4-position is expected to increase the molecular weight and potentially introduce new intermolecular interactions, such as dipole-dipole interactions. This would likely result in a higher melting point compared to 4-(Trifluoromethyl)phenylacetonitrile. The increased molecular weight would also lead to a higher boiling point. The compound is predicted to be a solid at room temperature.

Experimental Determination of Melting Point

The accurate determination of the melting point is fundamental to the characterization of a novel crystalline compound. The following protocol outlines a robust method using a modern digital melting point apparatus.

Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is crystalline and has been thoroughly dried to remove any residual solvent.

-

If the crystals are large, gently pulverize a small amount into a fine powder using a mortar and pestle.[2]

-

Load a capillary tube by tapping the open end into the powdered sample until a small amount of material enters the tube.

-

Compact the sample into the closed end of the capillary tube by tapping the tube or by dropping it through a long glass tube.[3] The final packed sample height should be 2-3 mm.[3]

-

-

Apparatus Setup and Calibration:

-

Use a calibrated digital melting point apparatus.

-

Perform a calibration check using certified melting point standards with melting points above and below the expected melting point of the sample.

-

-

Measurement:

-

Rapid Preliminary Measurement: Insert the capillary tube into the heating block. Set a rapid heating rate (e.g., 10-20 °C/minute) to obtain an approximate melting range.[2]

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[3]

-

Insert a new capillary tube with the sample.

-

Set a slow heating rate of 1-2 °C/minute.

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Workflow for Melting Point Determination

Caption: Proposed synthetic pathway for this compound.

This reaction involves the nucleophilic substitution of the bromide with a cyanide anion. The starting material, 4-Ethoxy-3-(trifluoromethyl)benzyl bromide, would likely need to be synthesized from the corresponding toluene derivative via radical bromination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on those for structurally similar compounds, such as 4-(Trifluoromethyl)phenylacetonitrile and other aromatic nitriles.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. [4][5][6]Causes skin and serious eye irritation. [4][5][6]May cause respiratory irritation. [4]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield. [7] * Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. [5][7] * Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a particulate respirator may be necessary. [7][8]* Handling: Avoid contact with skin, eyes, and clothing. [8]Do not breathe dust. [8]Wash hands thoroughly after handling. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7]

-

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing this compound, with a particular emphasis on its melting point. By leveraging data from analogous compounds and outlining rigorous experimental protocols, researchers can confidently approach the synthesis and analysis of this novel molecule. The accurate determination of its melting point will serve as a cornerstone for its identification, purity assessment, and further investigation into its potential applications.

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- University of Arizona. (n.d.). Experiment 1 - Melting Points. Retrieved from a general chemistry lab manual source.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- University of Toronto. (n.d.). Melting point determination. Retrieved from a general chemistry lab manual source.

- Angene Chemical. (2025, November 4). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. Retrieved from a general chemical supplier's website.

- A university laboratory manual. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- A university laboratory manual. (n.d.). experiment (1)

- A university laboratory manual. (n.d.).

- TCI Chemicals. (2025, March 1). Safety Data Sheet: 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from a general chemical supplier's website.

Sources

- 1. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

Navigating the Unknown: A Technical Safety Guide to 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile

An Important Note on This Guide: As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile is not publicly available. This guide has been constructed by Senior Application Scientists through a rigorous process of chemical analogy, drawing upon documented hazards of structurally similar phenylacetonitrile derivatives. It serves as a framework for risk assessment and procedural planning, not as a substitute for a manufacturer-provided SDS. Researchers must obtain the official SDS from their supplier before commencing any experimental work.

Introduction: Understanding the Compound through its Analogs

This compound is a substituted aromatic nitrile. While its specific properties are uncharacterized in public safety literature, its structure incorporates three key functional groups whose individual and synergistic toxicological profiles can be inferred from related molecules. Our analysis is based on established data for compounds such as 4-(Trifluoromethyl)phenylacetonitrile, 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, and the parent compound, Phenylacetonitrile.

The core structure, phenylacetonitrile, is known to be a colorless oily liquid that is toxic by ingestion and can irritate the skin, eyes, and mucous membranes[1]. The addition of a trifluoromethyl group (-CF3) and an ethoxy group (-OCH2CH3) modifies the molecule's polarity, reactivity, and metabolic pathways, necessitating a cautious and informed approach to handling.

Hazard Identification: A Composite Profile

Based on the GHS classifications of its analogs, this compound should be treated as a hazardous substance with multiple routes of toxicity.[2] The primary hazards are anticipated to be:

-

Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6] The nitrile group (-CN) is a critical toxicophore. In acidic conditions or through metabolic processes, it can release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[3]

-

Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][5] Substituted phenylacetonitriles are frequently classified as irritants.[1]

-

Respiratory Irritation: May cause respiratory irritation.[2] Inhalation of dust or vapors should be strictly avoided.

The following GHS hazard statements for structurally similar compounds should be considered applicable until a specific SDS is available.[2]

| Hazard Class | GHS Hazard Statement | Source Analogs |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311: Toxic if swallowed or in contact with skin.[3] H332: Harmful if inhaled.[3] | 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile, 4-(Trifluoromethoxy)phenylacetonitrile |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[4] | 4-(Trifluoromethoxy)phenylacetonitrile |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[4] | 4-(Trifluoromethoxy)phenylacetonitrile |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[2] | 4-(Trifluoromethyl)phenylacetonitrile |

Physicochemical Properties: An Estimation

Quantitative physical and chemical data for this compound are not available. The table below presents data for a close structural analog, 4-(Trifluoromethyl)phenylacetonitrile, to provide a preliminary basis for experimental design (e.g., solvent choice, reaction temperature). These values are not representative of the target compound.

| Property | Value for 4-(Trifluoromethyl)phenylacetonitrile |

| Molecular Formula | C9H6F3N[2] |

| Molecular Weight | 185.15 g/mol [2][7] |

| Physical State | Solid, White to Almost White Powder/Crystal[7] |

| Melting Point | 47-49 °C |

| Boiling Point | 131-132 °C at 20 mmHg |

| Solubility | Insoluble in water.[7] Soluble in Methanol.[7] |

Core Safety Directives: Handling and Exposure Control

A multi-layered approach to safety is mandatory when handling compounds of unknown specific toxicity. The following protocols are derived from best practices for managing toxic and irritant chemicals.

Engineering Controls: The First Line of Defense

The primary principle is to minimize all potential for exposure.

-

Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[5][8] The system should be designed to prevent the release of vapors or dust into the work area.[8]

-

Isolation: If possible, use a closed system for reactions to prevent the generation of vapor or mist.[8]

-

Proximity Safety: Ensure that a safety shower and an eyewash station are immediately accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is critical to prevent dermal, ocular, and respiratory exposure.[5]

-

Hand Protection: Wear chemical-resistant, impervious gloves. Viton® or nitrile gloves are generally recommended for handling aromatic and fluorinated compounds, but the manufacturer's recommendations should always be followed.[9] Inspect gloves for any signs of degradation or puncture before each use.[9]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[9] For operations with a higher risk of splashes, such as transfers or reaction workups, a full face shield should be worn in addition to goggles.[9]

-

Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a high splash potential, consider a chemical-resistant apron or a full-body suit.[5]

-

Respiratory Protection: If there is any risk of dust or aerosol generation that cannot be controlled by engineering means, a respirator is required. Consult with safety professionals to select the appropriate cartridge type (e.g., ABEK filters for organic vapors and acid gases).

Caption: Personal Protective Equipment (PPE) selection workflow.

Emergency Procedures: A Validating System of Response

First Aid Measures

Immediate and correct first aid is critical. Anyone assisting should be careful to avoid becoming a secondary victim.

-

Inhalation: Immediately move the affected person to fresh air.[10] If breathing is difficult or has stopped, trained personnel should provide artificial respiration and/or oxygen.[10] Do not use mouth-to-mouth resuscitation.[10] Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Drench the affected skin with copious amounts of running water for at least 15 minutes.[3][10] Seek immediate medical attention. Absorption through the skin may be fatal.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Decomposition Hazards

While not classified as flammable based on some analogs, heating can cause decomposition.

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[3]

-

Hazardous Decomposition Products: Combustion is expected to produce highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and critically, hydrogen cyanide (HCN).[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Caption: Potential thermal decomposition pathway and products.

Storage and Disposal: Lifecycle Management

-

Storage: Store in a tightly closed container in a cool, dark, and well-ventilated area.[8] The storage area should be secure and accessible only to authorized personnel.

-

Disposal: Waste must be treated as hazardous. Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9] It may be possible to dispose of the material via a licensed chemical incinerator equipped with an afterburner and scrubber.[8] Do not allow the product to enter drains.[5]

Conclusion: A Protocol of Precaution

The handling of this compound demands the highest level of scientific diligence and a proactive safety culture. In the absence of specific toxicological data, researchers must operate under the conservative assumption that this compound is highly toxic via all routes of exposure and is a significant irritant. The protocols outlined in this guide, based on the known hazards of its chemical relatives, provide a robust framework for minimizing risk. This self-validating system of engineering controls, rigorous PPE use, and emergency preparedness is essential for ensuring the safety of all laboratory personnel.

References

-

PubChem. (n.d.). Phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet: Phenylacetonitrile. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. [Link]

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

Sources

- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. angenechemical.com [angenechemical.com]

- 6. canbipharm.com [canbipharm.com]

- 7. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.ie [fishersci.ie]

The Trifluoromethylphenylacetonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl group playing a particularly prominent role in enhancing metabolic stability, lipophilicity, and target-binding affinity. When coupled with a phenylacetonitrile framework, the resulting trifluoromethylphenylacetonitrile scaffold offers a versatile platform for the development of novel therapeutics across a range of disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of trifluoromethylphenylacetonitrile compounds. We will delve into detailed synthetic methodologies, explore key structure-activity relationships, and provide practical experimental protocols to empower the rational design and development of next-generation drug candidates based on this privileged scaffold.

Introduction: The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful tool in drug design due to its unique combination of steric and electronic effects. Its high electronegativity can influence the acidity of nearby protons and modulate the pKa of functional groups, while its lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.

The phenylacetonitrile core, on the other hand, provides a rigid scaffold that can be readily functionalized to explore a wide range of chemical space. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, offering numerous possibilities for derivatization. The combination of the trifluoromethyl-substituted phenyl ring and the reactive acetonitrile moiety makes trifluoromethylphenylacetonitrile a highly attractive starting point for the synthesis of novel bioactive compounds.

Synthesis of Trifluoromethylphenylacetonitrile Derivatives

The synthesis of trifluoromethylphenylacetonitrile isomers and their derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the phenyl ring and the availability of starting materials.

Synthesis of 3-(Trifluoromethyl)phenylacetonitrile

One common approach for the synthesis of 3-(trifluoromethyl)phenylacetonitrile involves a multi-step sequence starting from p-aminophenylacetonitrile. This method utilizes a trifluoromethylation reaction, followed by a diazotization and reduction sequence.[1]

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenylacetonitrile from p-Aminophenylacetonitrile [1]

-

Step 1: Trifluoromethylation: To a reaction flask, add p-aminophenylacetonitrile, tert-butyl peroxide, and sodium trifluoromethanesulfinate. Stir the reaction mixture at a controlled temperature between 15-60 °C. After the reaction is complete, add water and ethyl acetate. Separate the organic layer, which contains the intermediate 3-trifluoromethyl-4-aminophenylacetonitrile.[1]

-

Step 2: Diazotization: Concentrate the ethyl acetate solution from the previous step. Add water and sulfuric acid, then cool the mixture. Slowly add a solution of sodium nitrite to perform the diazotization reaction, forming the corresponding diazonium salt.[1]

-

Step 3: Reduction: To the diazonium salt solution, add hypophosphorous acid (50%). After the reaction is complete, extract the product with an appropriate organic solvent. The crude product is then purified by vacuum distillation to yield 3-(trifluoromethyl)phenylacetonitrile.[1]

Diagram: Synthesis of 3-(Trifluoromethyl)phenylacetonitrile

Caption: General approach for α-substitution.

Biological Activities of Trifluoromethylphenylacetonitrile Compounds

Derivatives of trifluoromethylphenylacetonitrile have shown promise in a variety of therapeutic areas, including as enzyme inhibitors, ion channel modulators, and anticancer agents.

Enzyme Inhibition

The trifluoromethylphenyl moiety is a common feature in many enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of a molecule to its target enzyme.

-

Monoamine Oxidase B (MAO-B) Inhibition: Coumarin derivatives bearing a 3-(4-(trifluoromethyl)phenyl) substituent have been identified as potent inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. [2]The trifluoromethyl group in these compounds likely contributes to favorable interactions within the enzyme's active site.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: The active metabolite of the immunosuppressive drug leflunomide, which features a trifluoromethylphenyl group, is a known inhibitor of DHODH. [3]This enzyme is crucial for the de novo synthesis of pyrimidines, making it an attractive target for autoimmune diseases and cancer. Structure-activity relationship (SAR) studies on analogues of this metabolite have demonstrated that the trifluoromethylphenyl moiety is critical for potent DHODH inhibition. [3] Table 1: Examples of Trifluoromethylphenyl-Containing Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Structural Feature | Reference |

| Phenylcoumarins | MAO-B | 3-(4-(Trifluoromethyl)phenyl) | [2] |

| Leflunomide Metabolite Analogues | DHODH | N-(4'-(Trifluoromethyl)phenyl) | [3] |

Ion Channel Modulation

The modulation of ion channel activity is a key mechanism for many therapeutic agents. While direct evidence for trifluoromethylphenylacetonitrile derivatives as potent ion channel modulators is still emerging, the trifluoromethylphenyl scaffold is present in compounds with such activity.

-

Potassium Channel Openers: The opening of potassium channels leads to hyperpolarization of cell membranes, which can have therapeutic effects in conditions like hypertension and epilepsy. [4][5][6]While specific examples of trifluoromethylphenylacetonitrile-based potassium channel openers are not yet prominent in the literature, the physicochemical properties of this scaffold make it a promising candidate for the design of novel modulators.

Anticancer and Anti-Angiogenic Activity

Several studies have explored the potential of trifluoromethylphenyl-containing compounds as anticancer agents.

-

Flutamide Analogues: A series of N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramides, which are analogues of the antiandrogen drug flutamide, have been synthesized and evaluated for their anticancer, anti-angiogenic, and antioxidant activities. [7]These studies suggest that the trifluoromethylphenyl scaffold can serve as a basis for the development of multi-functional anticancer agents.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For trifluoromethylphenylacetonitrile derivatives, SAR studies would typically involve modifications at several key positions:

-

Position of the Trifluoromethyl Group: The placement of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) can significantly impact the electronic properties and overall shape of the molecule, thereby influencing its interaction with biological targets.

-

Substitution on the Phenyl Ring: The introduction of other substituents on the phenyl ring can modulate the compound's lipophilicity, polarity, and ability to form hydrogen bonds.

-

Substitution at the α-Position: As mentioned earlier, the α-position of the acetonitrile group is a prime site for introducing diversity. The size, shape, and electronic nature of the substituent at this position can have a profound effect on biological activity.

Diagram: Key Positions for SAR Studies

Sources

- 1. mdpi.com [mdpi.com]

- 2. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel Triaryl Derivatives with Readthrough-Inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. ijsr.net [ijsr.net]

- 7. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile, a key building block in the development of various pharmaceutical and agrochemical compounds. The protocol herein details a robust and scalable multi-step synthesis commencing from commercially available 4-chloro-3-(trifluoromethyl)benzaldehyde. The described synthetic strategy involves a nucleophilic aromatic substitution to introduce the ethoxy group, followed by reduction of the aldehyde to a benzyl alcohol, subsequent conversion to a benzyl bromide, and finally, a nucleophilic substitution with sodium cyanide to yield the target phenylacetonitrile. This guide is designed to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Introduction

This compound is a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group, a bioisostere for various functional groups, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The ethoxy group further modulates the electronic and steric properties of the phenyl ring, making this scaffold attractive for the synthesis of novel therapeutic agents and pesticides. This application note outlines a reliable synthetic route to this important compound, designed for both laboratory-scale synthesis and potential scale-up operations.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step reaction sequence, as illustrated in the workflow diagram below. The chosen strategy prioritizes the use of readily available starting materials and well-established chemical transformations to ensure high overall yield and purity of the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde

Rationale: The initial step involves a nucleophilic aromatic substitution (SNA_r) reaction to replace the chlorine atom with an ethoxy group. The presence of the electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating this transformation.[1][2][3] Sodium ethoxide, a strong nucleophile, is generated in situ from sodium metal and ethanol or can be used as a commercially available solution.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-3-(trifluoromethyl)benzaldehyde | 210.57 | 10.0 g | 0.0475 |

| Sodium Ethoxide (21% in Ethanol) | 68.05 | 17.8 mL | 0.0522 |

| Ethanol (anhydrous) | 46.07 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-(trifluoromethyl)benzaldehyde (10.0 g, 0.0475 mol) and anhydrous ethanol (100 mL).

-

Stir the mixture at room temperature until the aldehyde has completely dissolved.

-

Slowly add the sodium ethoxide solution (17.8 mL, 0.0522 mol) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL), 1 M hydrochloric acid (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-ethoxy-3-(trifluoromethyl)benzaldehyde as a colorless oil.

PART 2: Synthesis of (4-Ethoxy-3-(trifluoromethyl)phenyl)methanol

Rationale: The aldehyde functional group is selectively reduced to a primary alcohol using sodium borohydride. This is a mild and efficient reducing agent that does not affect the trifluoromethyl or ethoxy groups.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Ethoxy-3-(trifluoromethyl)benzaldehyde | 220.18 | 9.5 g | 0.0431 |

| Sodium Borohydride | 37.83 | 0.81 g | 0.0214 |

| Methanol | 32.04 | 100 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-ethoxy-3-(trifluoromethyl)benzaldehyde (9.5 g, 0.0431 mol) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.81 g, 0.0214 mol) in small portions over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield (4-ethoxy-3-(trifluoromethyl)phenyl)methanol as a colorless oil, which can be used in the next step without further purification.

PART 3: Synthesis of 1-(Bromomethyl)-4-ethoxy-3-(trifluoromethyl)benzene

Rationale: The benzyl alcohol is converted to the corresponding benzyl bromide using phosphorus tribromide (PBr₃). This is a standard and effective method for this transformation.[5][6][7] The reaction proceeds via an S_N2 mechanism, and it is important to perform the reaction under anhydrous conditions to avoid hydrolysis of the PBr₃ and the product.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-Ethoxy-3-(trifluoromethyl)phenyl)methanol | 222.19 | 9.0 g | 0.0405 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 4.38 g (1.5 mL) | 0.0162 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Dissolve (4-ethoxy-3-(trifluoromethyl)phenyl)methanol (9.0 g, 0.0405 mol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (1.5 mL, 0.0162 mol) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude 1-(bromomethyl)-4-ethoxy-3-(trifluoromethyl)benzene, which should be used immediately in the next step due to its potential instability.

PART 4: Synthesis of this compound

Rationale: The final step is a nucleophilic substitution reaction where the bromide of the benzyl bromide is displaced by a cyanide ion from sodium cyanide to form the desired nitrile.[8][9] Dimethyl sulfoxide (DMSO) is a suitable polar aprotic solvent for this reaction. Extreme caution must be exercised when handling sodium cyanide as it is highly toxic.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(Bromomethyl)-4-ethoxy-3-(trifluoromethyl)benzene | 285.08 | (from previous step) | ~0.0405 |

| Sodium Cyanide (NaCN) | 49.01 | 2.98 g | 0.0608 |

| Dimethyl Sulfoxide (DMSO, anhydrous) | 78.13 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Safety First: All operations involving sodium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

-

In a 250 mL round-bottom flask, dissolve sodium cyanide (2.98 g, 0.0608 mol) in anhydrous DMSO (100 mL).

-

To this solution, add the crude 1-(bromomethyl)-4-ethoxy-3-(trifluoromethyl)benzene (from the previous step) dissolved in a small amount of anhydrous DMSO.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water (200 mL) and diethyl ether (100 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with water (3 x 100 mL) to remove residual DMSO and sodium cyanide, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (d, 1H), 7.4 (s, 1H), 7.0 (d, 1H), 4.1 (q, 2H), 3.7 (s, 2H), 1.4 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for aromatic carbons, CF₃, OCH₂, CH₂CN, and CH₃ |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~-62 ppm (s) |

| Mass Spectrometry (GC-MS) | M/z corresponding to the molecular ion [C₁₁H₁₀F₃NO]⁺ |

| FT-IR (neat) | ν ~2250 cm⁻¹ (C≡N stretch) |

Safety and Handling

Sodium Cyanide (NaCN):

-

Highly Toxic: Fatal if swallowed, in contact with skin, or if inhaled.[10]

-

Handling: Always handle in a chemical fume hood with appropriate PPE.[11] Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.

-

Storage: Store in a cool, dry, well-ventilated area, away from acids and oxidizing agents.[11]

-

Disposal: Cyanide waste must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions before disposal, following institutional and local regulations.

Phosphorus Tribromide (PBr₃):

-

Corrosive: Causes severe skin burns and eye damage.

-

Handling: Handle in a fume hood with appropriate PPE. Reacts violently with water.

General Precautions:

-

All reactions should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

-

Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction; moisture in the reaction. | Ensure anhydrous conditions; extend reaction time. |

| Incomplete reduction in Step 2 | Insufficient reducing agent. | Add a slight excess of NaBH₄. |

| Low yield in Step 3 | Hydrolysis of PBr₃ or product. | Ensure anhydrous conditions; use the product immediately. |

| Formation of byproducts in Step 4 | Side reactions of the benzyl bromide. | Use the benzyl bromide immediately after preparation; maintain the reaction temperature. |

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their drug discovery and development programs. The provided rationale for each step aims to empower scientists to adapt and optimize the synthesis for their specific needs.

References

-

PrepChem. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved from [Link]

- Google Patents. (1981). Process for the etherification of phenols. EP0037353A1.

-

Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield? r/chemistry. Retrieved from [Link]

- Google Patents. (2016). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. CN105732348A.

-

ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. EP3492448B1.

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? Retrieved from [Link]

- Google Patents. (2001). Method for preparing a 4-hydroxybenzaldehyde and derivatives. US6184421B1.

- Google Patents. (2008). Process for preparing benzyl cyanide being optionally substituted on benzene ring. CZ2008474A3.

-

Common Reactions. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2017). Phenylacetonitrile from Phenylalanine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 13.1.2 "Nucleophilic Aromatic Substitution". Retrieved from [Link]

-

ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]

-

Quora. (2018). What product forms when phenol reacts with ethyl iodide in the presence of the ethoxide ion? Retrieved from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (2015). Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. CN104909982A.

- Google Patents. (n.d.). Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. CN110885298B.

-

Reddit. (2024). Need to purify old phenylacetylene. r/Chempros. Retrieved from [Link]

-

Sciencemadness.org. (2011). Mechanism of benzyl cyanide synthesis ? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. CN103896752A.

-

ResearchGate. (2016). A simple method for purification of deodorizer distillate from Indian rice (Oryza Sativa) bran oil and preparation of phytosterols. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US4487975A - Etherification of phenols - Google Patents [patents.google.com]

- 11. 4-Chloro-3-(trifluoromethyl)benzaldehyde 97 34328-46-6 [sigmaaldrich.com]

Application Notes & Protocols: 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile in Pharmaceutical Development

Introduction: The Strategic Value of Fluorinated Phenylacetonitriles

In contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to increase metabolic stability, improve receptor binding affinity, and modulate lipophilicity, thereby enhancing oral bioavailability. Phenylacetonitrile derivatives serve as versatile and highly valuable intermediates, with the nitrile moiety acting as a flexible chemical handle for elaboration into a wide array of functional groups, including primary amines, carboxylic acids, and tetrazoles—all prevalent in marketed pharmaceuticals.

This guide focuses on 4-Ethoxy-3-(trifluoromethyl)phenylacetonitrile , a compound that, while not extensively documented in public literature, represents a logical and potentially high-value building block for medicinal chemistry campaigns. The combination of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group on the phenyl ring creates a unique electronic and steric profile. This substitution pattern can be strategically exploited to fine-tune the properties of a final drug candidate. The ethoxy group can also serve as a key interaction point within a protein binding pocket or be used to modulate solubility.

Given the novelty of this specific intermediate, this document provides a comprehensive, experience-driven guide for its synthesis, characterization, and potential applications. We will present a robust and logical synthetic pathway, detailed experimental protocols, and forward-looking applications to empower researchers and drug development professionals in leveraging this promising scaffold.

Physicochemical and Safety Data (Predicted and Inferred)

Due to the limited public data on the target compound, the following properties are inferred from structurally related analogs like 4-(trifluoromethyl)phenylacetonitrile and 3-(trifluoromethyl)phenylacetonitrile.

| Property | Predicted/Inferred Value | Source/Justification |

| Molecular Formula | C₁₁H₁₀F₃NO | - |

| Molecular Weight | 229.20 g/mol | - |

| Appearance | White to off-white solid or low-melting solid | Based on analogs like 4-(trifluoromethyl)phenylacetonitrile which is a solid.[1] |

| Melting Point | 40-60 °C (estimated) | Analogous to 4-(trifluoromethyl)phenylacetonitrile (47-49 °C). |

| Boiling Point | >140 °C at reduced pressure (estimated) | Higher than 4-(trifluoromethyl)phenylacetonitrile (131-132 °C / 20 mmHg) due to the ethoxy group. |

| Solubility | Insoluble in water; Soluble in methanol, acetone, ethyl acetate, dichloromethane | Typical for organic compounds of this nature.[1] |